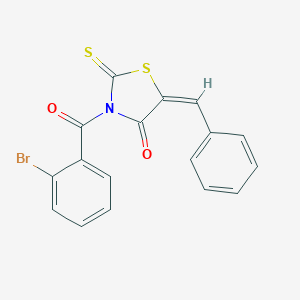
3,3'-dimethylbiphenyl-4-yl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups on the biphenyl structure and a bromobenzoate ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate typically involves the esterification of 3,3’-dimethylbiphenyl-4-ol with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the bromobenzoate ester can yield the corresponding alcohol.
Substitution: The bromine atom in the benzoate group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 3,3’-dimethyl[1,1’-biphenyl]-4-yl 2-carboxybenzoate.
Reduction: Formation of 3,3’-dimethyl[1,1’-biphenyl]-4-yl 2-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for drug development due to its structural features.
Industry:
- Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl structure.
作用機序
The mechanism of action of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate in biological systems is not fully understood. it is believed to interact with cellular targets through its bromobenzoate ester group, which can undergo hydrolysis to release active metabolites. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.
類似化合物との比較
3,3’-Dimethylbiphenyl: Lacks the bromobenzoate ester group, making it less reactive in certain chemical reactions.
4-Bromobiphenyl: Contains a bromine atom on the biphenyl structure but lacks the methyl groups and ester functionality.
2-Bromobenzoic Acid: Contains the bromobenzoate group but lacks the biphenyl structure.
Uniqueness: 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is unique due to the combination of its biphenyl core with methyl substituents and a bromobenzoate ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H17BrO2 |
|---|---|
分子量 |
381.3g/mol |
IUPAC名 |
[2-methyl-4-(3-methylphenyl)phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H17BrO2/c1-14-6-5-7-16(12-14)17-10-11-20(15(2)13-17)24-21(23)18-8-3-4-9-19(18)22/h3-13H,1-2H3 |
InChIキー |
UTRNUCAHPBNDDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)C |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B389794.png)
![N-(3-bromophenyl)-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389795.png)
![3-[2-(1-benzylpropylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B389798.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-bromophenyl)benzenesulfonamide](/img/structure/B389799.png)
![N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389801.png)
![N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389802.png)

![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxo-N-(3,4,5-trichlorophenyl)acetamide](/img/structure/B389810.png)
![N-(4-chlorobenzyl)-3-[(2,4-dihydroxybenzoyl)hydrazono]butanamide](/img/structure/B389811.png)
![N-(4-bromophenyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389812.png)
![3-[2-(4-methylbenzylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B389813.png)
![N-(4-chlorobenzyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B389815.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(4-chloro-2-methylphenyl)butanamide](/img/structure/B389816.png)
